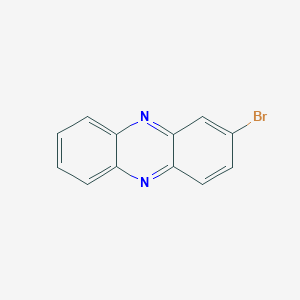

2-Bromophenazine

説明

2-Bromophenazine, also known as 2-BP, is a chemical compound that is used in a variety of scientific research applications. It is a synthetic phenothiazine derivative that is used in the lab to study the effects of various biochemical and physiological processes.

科学的研究の応用

Antibiofilm Activities Against Staphylococcus aureus

2-Bromophenazine derivatives have been identified as potent agents in the inhibition, dispersion, and eradication of biofilms formed by Staphylococcus aureus, including methicillin-resistant strains (MRSA). These compounds exhibit significant antibiofilm activities, with inhibition concentration (IC) values ranging from 0.55 to 10.3 μM, effective concentration (EC) values for dispersal from 1.4 to 29.3 μM, and minimum biofilm eradication concentration (MBEC) values between 100 to 200 μM .

Development of New Antibacterial Agents

The derivatives of 2-Bromophenazine have shown promise as new antibacterial agents against S. aureus and Staphylococcus epidermidis. The most potent bromophenazine analogs from focused libraries demonstrated minimum inhibitory concentration (MIC) values of 0.78–1.56 μM, indicating strong antibacterial potential .

Innovative Strategies for Drug-Resistant Bacteria

The discovery of 2-Bromophenazine derivatives offers innovative strategies to combat drug-resistant bacterial pathogens. By mimicking the microbial warfare strategies of certain bacteria that produce redox-active phenazines, these compounds provide a new avenue for addressing the global health care crisis posed by antibiotic resistance .

Microbial Warfare Inspired Antibacterial Leads

Utilizing a strategy inspired by the microbial warfare of Pseudomonas, which employs redox-active phenazines, researchers have identified 2-Bromophenazine derivatives as novel antibacterial leads. This approach has led to the synthesis and evaluation of a diverse phenazine library, uncovering several bromophenazines with potent antibacterial activities .

Planktonic Growth Inhibition Activity

In addition to biofilm inhibition, 2-Bromophenazine derivatives have been evaluated for their planktonic growth inhibition activity against S. aureus. This involves microdilution MIC experiments to assess the compounds’ effectiveness in preventing the growth of bacteria not in biofilms .

Quantification of Biofilm Formation

2-Bromophenazine compounds have been used in biofilm inhibition assays employing crystal violet staining. This method quantifies the formation of S. aureus biofilms, providing a measurable parameter for assessing the efficacy of bromophenazine derivatives in biofilm prevention .

作用機序

Target of Action

2-Bromophenazine primarily targets bacterial biofilms, particularly those formed by Staphylococcus aureus . Biofilms are surface-attached communities of bacteria that are highly prevalent in human infections and resistant to conventional antibiotic treatments .

Mode of Action

2-Bromophenazine interacts with these biofilms, displaying antibiofilm activities as potent biofilm inhibitors, dispersal agents, and biofilm eradicators . The compound’s interaction with its targets leads to significant changes in the biofilm structure, disrupting their formation and survival .

Biochemical Pathways

It is known that the compound disrupts the formation and survival of biofilms, which are complex structures that bacteria use for protection and survival . This disruption likely involves multiple biochemical pathways related to biofilm formation and maintenance.

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach and interact with its bacterial targets effectively .

Result of Action

The result of 2-Bromophenazine’s action is the inhibition, dispersion, and eradication of bacterial biofilms . This includes biofilms formed by methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections . The compound’s action results in a significant reduction in biofilm-associated bacterial infections .

特性

IUPAC Name |

2-bromophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFGYBQCAMTETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347403 | |

| Record name | 2-Bromophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3331-28-0 | |

| Record name | 2-Bromophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

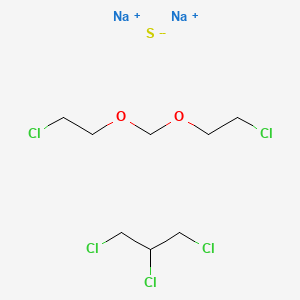

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)